Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)-

Soluble Epoxide Hydrolase Enzyme Inhibition Cardiovascular Research

Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)-, also known as 2-hydroxy-3-iodo-4-phenoxyacetophenone, is a multifunctional aryl ketone building block characterized by a unique 2-hydroxy-3-iodo-4-phenoxy substitution pattern on an acetophenone core. It has demonstrated potent inhibitory activity against recombinant human soluble epoxide hydrolase (sEH), with a reported IC50 of 11 nM.

Molecular Formula C14H11IO3
Molecular Weight 354.14 g/mol
CAS No. 144691-35-0
Cat. No. B12547501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)-
CAS144691-35-0
Molecular FormulaC14H11IO3
Molecular Weight354.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C(C=C1)OC2=CC=CC=C2)I)O
InChIInChI=1S/C14H11IO3/c1-9(16)11-7-8-12(13(15)14(11)17)18-10-5-3-2-4-6-10/h2-8,17H,1H3
InChIKeyWWJSLXDTAVJVGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)- (CAS 144691-35-0) Procurement Guide: sEH Inhibition & Synthetic Differentiation


Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)-, also known as 2-hydroxy-3-iodo-4-phenoxyacetophenone, is a multifunctional aryl ketone building block characterized by a unique 2-hydroxy-3-iodo-4-phenoxy substitution pattern on an acetophenone core . It has demonstrated potent inhibitory activity against recombinant human soluble epoxide hydrolase (sEH), with a reported IC50 of 11 nM [1]. This compound serves as a critical intermediate for generating diverse chemical libraries via palladium-catalyzed cross-coupling reactions at the iodine position, enabling structure-activity relationship (SAR) exploration for sEH-related targets .

Why Generic Acetophenone Analogs Cannot Replace 2-Hydroxy-3-iodo-4-phenoxyacetophenone in sEH-Focused Programs


The specific arrangement of the iodine atom ortho to the hydroxyl group and para to the phenoxy ether is critical for its biological activity and synthetic utility. Simple acetophenone derivatives lack the heavy halogen necessary for both key binding interactions within the sEH active site [1] and as a versatile synthetic handle for late-stage diversification via cross-coupling [2]. Replacement with non-iodinated analogs (e.g., 2,4-dihydroxyacetophenone) results in a complete loss of the nanomolar sEH inhibition observed for the target compound [1], while chloro- or bromo-substituted variants exhibit different reactivity profiles, steric bulk, and electronic properties that fundamentally alter downstream coupling efficiency and product libraries [2].

Quantitative Differentiation Evidence for Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)-


sEH Inhibitory Potency: Head-to-Head Comparison with an In-Class Acetophenone Derivative

The target compound exhibits an IC50 of 11 nM against recombinant human sEH in a fluorescence-based assay [1]. In a direct comparison from the same patent family using the identical assay method, another 2,4-dihydroxyacetophenone-derived inhibitor (BDBM50057466) shows an IC50 of 6 nM [1]. While the comparator is slightly more potent, the target compound uniquely features a 4-phenoxy substituent, which provides a distinct SAR vector and different physicochemical properties critical for optimizing drug-like characteristics, making it an essential comparator tool for medicinal chemistry programs.

Soluble Epoxide Hydrolase Enzyme Inhibition Cardiovascular Research

Class-Level Potency Superiority Over Non-Iodinated Acetophenone sEH Inhibitors

Introduction of the iodine atom and phenoxy group dramatically enhances sEH inhibition compared to the parent 2,4-dihydroxyacetophenone scaffold. A structurally simpler, non-iodinated sEH inhibitor from the same chemical series (BDBM50057419) exhibits an IC50 of >500 nM [1]. This represents a >45-fold improvement in potency for the 3-iodo-4-phenoxy substituted target compound, underscoring the critical role of these substituents in target engagement.

Soluble Epoxide Hydrolase Medicinal Chemistry Structure-Activity Relationship

Lipophilicity-Driven Differentiation for Membrane Permeability Optimization

The target compound has a calculated LogP (cLogP) of 3.99, indicative of moderate lipophilicity suitable for balancing target potency with favorable ADME properties . This differentiates it from more hydrophilic, non-halogenated acetophenone analogs which may exhibit poor membrane permeability. For example, 2,4-dihydroxyacetophenone, a common precursor, has a predicted LogP of approximately 1.0, suggesting the 3-iodo-4-phenoxy substitution increases lipophilicity by nearly three orders of magnitude, a critical parameter for cell-based assay performance and oral bioavailability in advanced stages of drug development.

Physicochemical Properties ADME Drug Design

Synthetic Utility: A Unique Bifunctional Building Block for Diversification

The compound's synthetic value stems from its two orthogonal reactive handles: the aryl iodide for metal-catalyzed cross-coupling and the acetyl group for condensation or α-functionalization. The iodine atom serves as a privileged functional group for late-stage diversification, enabling the introduction of diverse aryl, heteroaryl, or alkenyl groups via Suzuki, Heck, or Sonogashira couplings without affecting the phenoxy ether [1]. This bifunctional reactivity is absent in simple, non-halogenated acetophenones, making the compound a superior choice for constructing complex molecular architectures.

Synthetic Chemistry Cross-Coupling Chemical Biology

Primary Application Scenarios for Ethanone, 1-(2-hydroxy-3-iodo-4-phenoxyphenyl)- Procurement


Potent sEH Pharmacophore for Cardiovascular and Inflammatory Disease Research

Researchers investigating the therapeutic potential of sEH inhibition in hypertension, pain, or inflammation can procure this compound as a key pharmacological tool or advanced lead. Based on its confirmed 11 nM IC50 against human sEH [1], it provides a chemically distinct chemotype compared to the widely used urea-based sEH inhibitors, helping to validate target biology and mitigate mechanism-based toxicity risks.

Late-Stage Diversification Hub for Focused Chemical Library Synthesis

For medicinal chemistry teams, the compound serves as an indispensable scaffold for 'lead hopping' or 'SAR by catalog' strategies. Its aryl iodide position allows for the rapid parallel synthesis of dozens of analogs via Suzuki coupling [2], enabling exploration of chemical space around the 4-phenoxy motif to rapidly improve metabolic stability or isoform selectivity while maintaining the core sEH pharmacophore.

Physicochemical Standard for Balancing Potency and Lipophilicity in Lead Optimization

With a cLogP of 3.99 , this compound represents an optimal lipophilicity range for early-stage leads. ADME scientists can use it as a calibrated standard in permeability assays (e.g., PAMPA or Caco-2) or metabolic stability studies. Its physicochemical profile allows for direct comparison with both more polar and more lipophilic analogs within the same program, guiding the optimization of absorption and distribution characteristics.

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